molecular formula C17H15ClO3 B1607923 4-(4-Chlorophenyl)-2-(4-methylphenyl)-4-oxobutanoic acid CAS No. 70596-90-6

4-(4-Chlorophenyl)-2-(4-methylphenyl)-4-oxobutanoic acid

Cat. No. B1607923
CAS RN: 70596-90-6
M. Wt: 302.7 g/mol
InChI Key: KWNBDPJHEKVDAW-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, any common or trivial names, its molecular formula, and its structure.



Synthesis Analysis

This involves detailing the methods and reagents used to synthesize the compound. It may also include yield percentages and discussion of the efficiency of the synthesis process.



Molecular Structure Analysis

This involves discussing the compound’s molecular geometry, bond lengths and angles, and any notable structural features. Techniques such as X-ray crystallography or NMR spectroscopy are often used to determine molecular structure.



Chemical Reactions Analysis

This involves detailing the reactions the compound undergoes, including the reagents and conditions for each reaction, and the products formed.



Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, density, refractive index, and specific rotation. It may also include a discussion of the compound’s chemical stability and reactivity.


Scientific Research Applications

Environmental Impact and Degradation

  • Chlorinated Phenols and Environmental Fate : Studies on chlorinated phenols, which share structural similarities with "4-(4-Chlorophenyl)-2-(4-methylphenyl)-4-oxobutanoic acid," highlight their persistence in the environment and potential toxic effects on aquatic life and ecosystems. Research emphasizes the need for understanding the degradation pathways and environmental fate of such compounds to mitigate their impact (Krijgsheld & Gen, 1986; Weatherill et al., 2018).

Biodegradation and Treatment

  • Microbial Biodegradation : Research on 2,4-D (2,4-dichlorophenoxyacetic acid), a structurally related herbicide, shows the potential for microbial degradation, highlighting the role of microorganisms in breaking down chlorinated compounds in the environment. This suggests that similar mechanisms could potentially apply to "4-(4-Chlorophenyl)-2-(4-methylphenyl)-4-oxobutanoic acid," offering a pathway for its bioremediation (Magnoli et al., 2020).

Toxicity and Environmental Behavior

  • Toxicity Studies : The toxicity of related chlorinated hydrocarbons and compounds has been extensively studied, demonstrating various adverse effects on human health and ecosystems. These studies serve as a basis for understanding the potential risks associated with "4-(4-Chlorophenyl)-2-(4-methylphenyl)-4-oxobutanoic acid" and the importance of monitoring its presence in the environment (Kimbrough, 1972).

Analytical and Detection Methods

  • Chemosensors for Detection : Fluorescent chemosensors based on compounds such as 4-methyl-2,6-diformylphenol indicate the potential for developing sensitive detection methods for various analytes, including potentially "4-(4-Chlorophenyl)-2-(4-methylphenyl)-4-oxobutanoic acid." These methods could facilitate monitoring and studying the environmental presence and impact of such compounds (Roy, 2021).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and any other hazards associated with it. It should also include appropriate safety precautions for handling and disposal.


Future Directions

This could include potential applications for the compound, areas for further research, or possible modifications to its structure to enhance its properties or reduce its hazards.


properties

IUPAC Name

4-(4-chlorophenyl)-2-(4-methylphenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClO3/c1-11-2-4-12(5-3-11)15(17(20)21)10-16(19)13-6-8-14(18)9-7-13/h2-9,15H,10H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWNBDPJHEKVDAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377375
Record name 4-(4-chlorophenyl)-2-(4-methylphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-2-(4-methylphenyl)-4-oxobutanoic acid

CAS RN

70596-90-6
Record name 4-Chloro-α-(4-methylphenyl)-γ-oxobenzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=70596-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(4-chlorophenyl)-2-(4-methylphenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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